molecular formula C17H19N3O2 B3051511 6-Morpholino-4-(o-tolyl)nicotinamide CAS No. 342417-06-5

6-Morpholino-4-(o-tolyl)nicotinamide

Cat. No.: B3051511
CAS No.: 342417-06-5
M. Wt: 297.35 g/mol
InChI Key: OYLKTBMWEREQKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-4-(o-tolyl)nicotinamide typically involves the reaction of 4-chloro-3-nitropyridine with o-toluidine to form 4-(o-tolyl)-3-nitropyridine. This intermediate is then reduced to 4-(o-tolyl)-3-aminopyridine, which is subsequently reacted with morpholine and nicotinoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-4-(o-tolyl)nicotinamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

6-Morpholino-4-(o-tolyl)nicotinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Morpholino-4-(o-tolyl)nicotinamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

342417-06-5

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21)

InChI Key

OYLKTBMWEREQKP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine (17.71 g), 18 mL of toluene, and 17.0 mL (33.1 g, 319 mmol) of concentrated sulfuric acid was heated at 70° C. for 12 hours, cooled to room temperature, and quenched by addition of 100 mL of cold H2O. Ethyl acetate (100 mL) was added followed by a solution of 25.5 g (638 mmol) of sodium hydroxide in 50 mL of H2O. The aqueous layer was separated and extracted three times with 50 mL of ethyl acetate. The organic layers were combined and concentrated to afford 19.14 g of 4-(2-methylphenyl)-6-(4-morpholinyl)-3-pyridinecarboxamide as a colorless solid (LC assay 87.7 wt %) (yield 94.9–97%).
Quantity
17.71 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.5 g (1.29 mMol) N-Benzyl-6-morpholin-4-yl-4-o-tolyl-nicotinamide was dissolved in 2.5 ml methanesulfonic acid and 0.25 ml sulfuric acid and heated to 100° C. for 1 hour. A second portion of 0.25 ml sulfuric acid was added and heating was pursued for 22 hours. After cooling to room temperature, the reaction mixture was poured onto 75 ml aqueous saturated sodium carbonate, cooled with ice and extracted with ethyl acetate. The combined organic extracts were washed with aqueous saturated sodium carbonate and brine, dried (Na2SO4) and concentrated. The residue was flash chromatographed (eluent: dichloromethane/methanol 95:5) to yield 0.15 g (39%) 6-morpholin-4-yl-4-o-tolyl-nicotinamide as a yellow resin.
Name
N-Benzyl-6-morpholin-4-yl-4-o-tolyl-nicotinamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 6.0 g (16.5 mMol) N-tert.-butyl-6-morpholin-4-yl-4-o-tolyl-nicotinamide and 12 ml (185 mMol) methanesulfonic acid was stirred at 100° C. for 5 hours, then poured on ice. The aqueous phase was extracted with tert.-butyl-methylether, brought to pH =10 with NaOH aq. 28% and extracted further with tert.-butyl-methylether. The second organic extracts were dried (Na2SO4) and concentrated to yield 4.75 g (96%) 6-morpholin-4-yl-4-o-tolyl-nicotinamide as a light beige crystalline foam.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

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